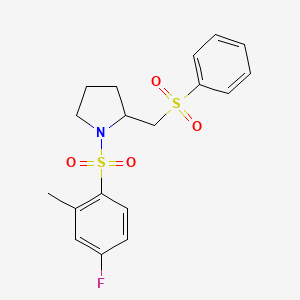

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S2/c1-14-12-15(19)9-10-18(14)26(23,24)20-11-5-6-16(20)13-25(21,22)17-7-3-2-4-8-17/h2-4,7-10,12,16H,5-6,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPXFPSMBMJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonylation reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several sulfonamide-functionalized pyrrolidines reported in the literature. Below is a comparative analysis:

*Calculated based on analogous structures.

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance the electrophilicity of the sulfonyl group, improving interactions with biological targets compared to methyl or chloro substituents .

- Synthetic Challenges : Introducing a 4-fluoro-2-methylphenyl group may require specialized sulfonylating agents, complicating synthesis compared to simpler analogs like .

- Potential Applications: The dual sulfonyl architecture aligns with motifs seen in protease inhibitors and kinase-targeting agents, suggesting promise in medicinal chemistry .

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, classified as a heterocyclic organic molecule, features a pyrrolidine ring and sulfonamide functional groups, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 397.5 g/mol. The presence of fluorine in the aromatic ring is significant as it can enhance the compound's reactivity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1448026-87-6 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in various biochemical pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and survival.

Biological Activity

Research indicates that compounds within the sulfonamide class can exhibit a range of biological activities including:

- Antibacterial Effects : The inhibition of bacterial growth through interference with folate synthesis pathways.

- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Antibacterial Activity : In vitro studies have shown that similar sulfonamide compounds effectively inhibit gram-positive and gram-negative bacterial strains. The presence of the fluorine atom may enhance binding affinity to bacterial enzymes, increasing potency.

- Antitumor Efficacy : A study evaluating related compounds demonstrated significant tumor regression in xenograft models when administered at therapeutic doses, indicating potential for further development as anticancer agents.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of sulfonamides have highlighted the importance of substituents like fluorine on the aromatic ring. These modifications can lead to improved pharmacokinetic properties and enhanced biological activity.

Summary of Findings

- Fluorinated Compounds : Fluorination generally increases lipophilicity and metabolic stability, enhancing bioavailability.

- Cellular Mechanisms : Compounds similar to this compound have been shown to induce apoptosis in cancer cells via caspase activation pathways.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

- Methodology : Synthesis typically involves sequential sulfonylation of the pyrrolidine core. For example:

Step 1 : React pyrrolidine derivatives with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM at 0–25°C .

Step 2 : Introduce the second sulfonyl group via a phenylsulfonyl chloride derivative, ensuring regioselectivity by controlling reaction temperature (e.g., 40–60°C) and stoichiometry .

- Key Considerations : Optimize reaction time and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify substitution patterns on the pyrrolidine ring and sulfonyl groups. For example, upfield shifts in F NMR (if applicable) confirm fluorine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₈H₁₉FNO₄S₂) and isotopic patterns .

- X-ray Crystallography : Used sparingly due to crystallinity challenges but provides definitive proof of stereochemistry in related pyrrolidine derivatives .

Q. How can researchers assess the purity of this compound for pharmacological assays?

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Retention times and peak symmetry indicate purity .

- Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Root Cause Analysis :

- Parameter Optimization : Varying yields (e.g., 50–85%) may stem from differences in reaction temperature, catalyst loading (e.g., DMAP for sulfonylation), or solvent polarity .

- Purification Challenges : Hydrophobic sulfonyl groups may reduce solubility, necessitating gradient elution in chromatography .

Q. How do substituent variations (e.g., fluorine position, methyl groups) impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Fluorine Substitution : 4-Fluoro-2-methylphenyl groups enhance metabolic stability compared to non-fluorinated analogs, as shown in related pyrrolidine sulfonamides .

- Methyl Group Effects : Steric hindrance from the 2-methyl group may reduce off-target binding in enzyme inhibition assays .

Q. What computational approaches predict the compound’s reactivity and pharmacokinetic properties?

- In Silico Tools :

- Density Functional Theory (DFT) : Calculate sulfonyl group electrophilicity to predict nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulate binding modes to target proteins (e.g., sulfotransferases) using force fields like AMBER .

- ADME Prediction : Software like SwissADME estimates logP (~3.2) and blood-brain barrier permeability based on sulfonyl group polarity .

Q. How can researchers address solubility challenges in aqueous assays?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.